Acetamide, N-ethyl-N-(p-tolyl)- is an organic compound classified as an amide. Its chemical structure includes an acetamide group with an ethyl and a p-tolyl substituent. The compound is recognized by its CAS number 71173-13-2 and has various applications in scientific research and industry.
This compound can be sourced from chemical suppliers and manufacturers specializing in organic chemicals. It is often utilized in laboratory settings for various applications, including synthesis and chemical analysis.
Acetamide, N-ethyl-N-(p-tolyl)- is categorized under the following classifications:
The synthesis of Acetamide, N-ethyl-N-(p-tolyl)- typically involves the reaction of p-toluidine with ethyl chloroacetate or a similar ethylating agent. This process can be conducted under controlled conditions to ensure high yield and purity.
Acetamide, N-ethyl-N-(p-tolyl)- can undergo various chemical reactions typical of amides, including hydrolysis, acylation, and reduction.
These reactions generally require specific conditions such as temperature control and solvent choice to optimize yields and minimize side reactions.
The mechanism of action for Acetamide, N-ethyl-N-(p-tolyl)- primarily involves its role as a nucleophile in substitution reactions. When reacting with electrophiles (e.g., alkyl halides), it can form new carbon-nitrogen bonds, which are essential in organic synthesis processes.
Relevant data such as melting point or exact boiling point may not be readily available but can typically be inferred from similar compounds within its class.
Acetamide, N-ethyl-N-(p-tolyl)- finds its applications primarily in scientific research, including:
This compound's versatility makes it a valuable asset in both academic and industrial chemistry settings.
Acetamide, N-ethyl-N-(p-tolyl)- represents a structurally distinctive subclass of N-arylacetamides characterized by the combination of an acetamide core, N-ethyl substitution, and a para-methylphenyl (p-tolyl) aromatic system. This molecular architecture incorporates hydrogen-bonding capacity (amide carbonyl), lipophilic domains (aromatic ring, methyl group), and conformational flexibility (ethyl spacer), rendering it pharmacologically versatile. Chemically defined as C₁₁H₁₅NO, it belongs to a broader class of biologically active acetamide derivatives extensively explored for therapeutic applications [3] [8]. Its significance stems from its role as a synthetic intermediate and a pharmacophore component in compounds exhibiting diverse biological activities, particularly within anticancer, antimicrobial, and central nervous system (CNS)-targeted agents. This review examines the compound’s historical context, synthetic evolution, significance in medicinal chemistry, and emerging role in multitargeted drug design.
Table 1: Fundamental Chemical Properties of Acetamide, N-ethyl-N-(p-tolyl)-
Property | Value | Description/Notes |
---|---|---|
IUPAC Name | N-Ethyl-N-[(4-methylphenyl)]acetamide | Systematic nomenclature |
Molecular Formula | C₁₁H₁₅NO | Carbon 11, Hydrogen 15, Nitrogen 1, Oxygen 1 |
Molecular Weight | 177.24 g/mol | Calculated from atomic masses |
Canonical SMILES | CCN(CC(=O)C)C1=CC=C(C)C=C1 | Simplified molecular input line entry system |
Key Functional Groups | Tertiary acetamide, p-Tolyl ring | Defines reactivity and interactions |
XLogP3 (Est. Log P) | ~2.1 (Calculated) | Indicates moderate lipophilicity |
The synthesis of acetamide, N-ethyl-N-(p-tolyl)- is rooted in classical methods developed for N-alkyl-N-arylacetamides, evolving alongside broader advancements in amide bond formation and aromatic amine chemistry. Early synthetic routes relied heavily on direct acylation of pre-formed N-ethyl-p-toluidine with acetyl chloride or acetic anhydride under basic conditions to minimize diacylation or O-acylation side reactions. This approach, while straightforward, often required careful control of stoichiometry and temperature [3] [8].
A significant methodological shift arrived with the adoption of reductive amination strategies and Leuckart-type reactions. The Leuckart reaction, involving the reductive amination of ketones or aldehydes using formamide or ammonium formate, proved particularly valuable for generating complex amine precursors essential for acetamide synthesis. While primarily applied to aliphatic systems historically [1], adaptations enabled access to arylalkylamine intermediates like N-ethyl-p-toluidine. For instance, 1-(p-tolyl)ethanone could be subjected to Leuckart conditions to yield 1-(p-tolyl)ethylamine derivatives, which after resolution or modification, could serve as precursors to N-substituted acetamides [1]. Subsequent chloroacetylation of these amines (e.g., reacting N-ethyl-p-toluidine with chloroacetyl chloride), followed by nucleophilic displacement or further functionalization, became a pivotal step for generating diverse pharmacologically active acetamide derivatives, including hybrid molecules [1] [7] [8]. The synthesis of intermediates like (R)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide (CAS: 1568035-97-1) exemplifies this approach, where stereoselective synthesis yields enantiomerically pure building blocks [8].
Modern synthetic toolkits incorporate catalytic cross-coupling (e.g., Buchwald-Hartwig amination for introducing complex amines onto acetamide precursors) and click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) to append heterocyclic systems onto the acetamide core. These methods, highlighted in the synthesis of complex hybrids like quinolinylvinyl-phenoxy-triazole-acetamides [7] and N-acetamide indoles [5], allow for efficient generation of structural diversity around the core N-ethyl-N-(p-tolyl)acetamide scaffold, facilitating extensive structure-activity relationship (SAR) exploration. Microwave-assisted synthesis and heterogeneous catalysis further enhance efficiency and sustainability in producing these derivatives [2] [5].
Table 2: Key Synthetic Methods for Acetamide Derivatives and Related Scaffolds
Synthetic Method | Key Reagents/Conditions | Application Example | Reference Context |
---|---|---|---|
Direct Acylation | Acetyl chloride/Ac₂O, Base (e.g., NaOH) | Synthesis of simple N-alkyl-N-arylacetamides | [3] [8] |
Leuckart Reaction | Ketone, NH₄HCO₂ / HCO₂H, 180-185°C | Synthesis of 1-(4-chlorophenyl)ethanamine/1-(p-tolyl)ethanamine | [1] |
Chloroacetylation | Chloroacetyl chloride, Base, 0°C to RT | Synthesis of 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide | [1] [8] |
Nucleophilic Displacement | Phenol, K₂CO₃, DMF, heating | Synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamides | [1] |
CuAAC (Click Chemistry) | Alkyne, Azide, CuSO₄, Sodium Ascorbate | Synthesis of quinolinvinyl-phenoxy-triazole-acetamide hybrids | [7] |
Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid, Pd catalyst | Introduction of pyrazole on indole-acetamide cores | [5] |
The N-ethyl-N-(p-tolyl)acetamide motif holds substantial importance in medicinal chemistry due to its favorable physicochemical properties and pharmacokinetic profile. The tertiary amide bond offers metabolic stability compared to secondary amides, reducing susceptibility to proteolytic cleavage. The p-tolyl group provides essential lipophilicity for membrane permeability, while the N-ethyl spacer balances this by preventing excessive hydrophobicity and potentially mitigating toxicity associated with bulkier N-substituents [3] [4] [9]. This balance is crucial for achieving optimal bioavailability and blood-brain barrier (BBB) penetration in CNS-targeted agents, as demonstrated in the design of TRPC6 channel activators like piperazine-acetamide hybrids investigated for Alzheimer’s disease [9].
Structurally, this acetamide serves as a versatile conformational constraint and hydrogen-bonding modulator. The planar amide carbonyl can act as a hydrogen bond acceptor, facilitating interactions with key residues in biological targets. For example, in PfATP4 inhibitors like the N-acetamide indoles, the acetamide linker is critical for bridging the heterocyclic core (e.g., indole with oxadiazole or pyrazole) and the aryl/alkylamine moiety, positioning these pharmacophores optimally within the target binding site [5]. The electron-donating methyl group on the aryl ring (p-tolyl) can influence electron density, potentially enhancing binding affinity through π-stacking or hydrophobic interactions within enzyme pockets, as seen in optimized phenoxyacetamide derivatives showing potent anticancer activity [1] [7].
SAR studies consistently underscore the sensitivity of biological activity to substitutions on both the acetamide nitrogen and the p-tolyl ring. Replacing the N-ethyl group with bulkier alkyl chains often diminishes activity, likely due to steric hindrance, while smaller groups (methyl) may reduce metabolic stability. Similarly, modifications on the p-tolyl ring, particularly at the para position, significantly impact potency. Halogenation (e.g., chloro, bromo) or introduction of electron-withdrawing groups (e.g., nitro) frequently enhances activity, as evidenced by the superior anticancer and anti-inflammatory effects of compounds like 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) compared to their unsubstituted counterparts [1]. Conversely, the methyl group itself often contributes favorably to binding, possibly through van der Waals interactions or by modulating the ring's electron density.
Table 3: Biologically Active Acetamide Derivatives Featuring Key Structural Motifs
Compound Class/Example | Core Structure Variation | Primary Biological Target/Activity | Key Finding |
---|---|---|---|
Phenoxyacetamides (e.g., 3c) | 2-(4-Nitrophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide | Anticancer (MCF-7, SK-N-SH), Anti-inflammatory | Halogen (Cl) & NO₂ group critical for dual activity [1] |
N-Acetamide Indoles (e.g., WJM664) | Indole-6-(4-(N-methyl)pyrazole)-N-arylacetamide | Antimalarial (PfATP4 inhibitor) | Pyrazole position (4 vs 3) dictates potency [5] |
Quinolinvinyl-Triazole-Acetamides (e.g., 9f) | (E)-N-(4-chlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | Anticancer (MCF-7, MDA-MB-231) Caspase-3 activation | Chlorophenyl & triazole linkage essential; Induces apoptosis [7] |
Piperazine-Acetamides | N-(Aryl)-2-(4-substituted piperazin-1-yl)acetamide | TRPC6 activation (Neuroprotective in AD models) | Acetamide linker crucial for channel modulation [9] |
Non-Pyridinium Oximes (e.g., KR-27425) | (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide | Acetylcholinesterase (AChE) reactivation | α-Ketoaldoxime acetamide structure enables BBB penetration potential [6] |
The structural features of N-ethyl-N-(p-tolyl)acetamide make it exceptionally well-suited for incorporation into multitargeted ligands, a strategy increasingly vital for treating complex diseases like cancer, neurodegenerative disorders, and drug-resistant infections. Its capacity to function as a flexible linker or as an integral pharmacophore allows it to connect distinct bioactive moieties while often contributing directly to target engagement.
In oncology, this scaffold enables the design of hybrids targeting multiple pathways simultaneously. A prime example is compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide), which exhibits dual anticancer and anti-inflammatory activity. Its mechanism involves inhibiting cancer cell proliferation (e.g., against MCF-7 breast cancer and SK-N-SH neuroblastoma cells) while concurrently suppressing cyclooxygenase (COX) and lipoxygenase (LOX) pathways implicated in inflammation-driven carcinogenesis [1]. Similarly, sophisticated hybrids like 9f ((E)-N-(4-chlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) leverage the acetamide linker to connect a quinoline-vinylstilbene moiety (known for tubulin/topoisomerase inhibition) with a chlorophenyl-triazole unit. This conjugate demonstrates potent activity against aggressive breast cancer lines (MDA-MB-231) by inducing caspase-3-mediated apoptosis, showcasing how the acetamide core facilitates the integration of pro-apoptotic and cytotoxic pharmacophores [7].
Beyond cancer, this acetamide scaffold plays a critical role in overcoming resistance in antiparasitic agents. The discovery of N-acetamide indoles as novel PfATP4 inhibitors exemplifies this. Compounds like WJM664 utilize the acetamide group (often an N-arylacetamide variant) to tether heterocyclic systems (indole-oxadiazole/indole-pyrazole) that potently inhibit Plasmodium falciparum's sodium transporter PfATP4—a validated target for next-generation antimalarials. This chemotype demonstrates transmission-blocking activity by inhibiting gametocyte development, highlighting a multitargeted approach within the parasite's lifecycle [5]. The acetamide's role here is structural and functional, contributing to target binding and influencing physicochemical properties critical for antimalarial efficacy.
In neuropharmacology, derivatives incorporating the N-ethyl-N-arylacetamide motif are emerging in neuroprotective strategies. Piperazine-acetamide derivatives, designed as TRPC6 channel positive modulators, aim to restore neuronal store-operated calcium entry (nSOCE) and synaptic stability compromised in Alzheimer’s disease models. The acetamide linker in these compounds is essential for connecting the arylpiperazine moiety (common in CNS drug design) with other functional groups, enabling the potentiation of TRPC6 channels and rescue of long-term potentiation (LTP) in hippocampal slices from AD mice [9]. Furthermore, non-pyridinium oxime reactivators like KR-27425 ((E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide) exploit the acetamide group's ability to enhance blood-brain barrier permeability. By avoiding the permanently charged pyridinium ring of traditional oximes (e.g., pralidoxime), these N-alkylacetamide-oximes show promise in reactivating organophosphate-inhibited acetylcholinesterase within the CNS, addressing a critical limitation of current therapies [6].
Table 4: Multitargeted Therapeutic Applications of Acetamide Derivatives
Therapeutic Area | Compound Example | Key Targets/Mechanisms | Multitargeted Advantage |
---|---|---|---|
Oncology & Inflammation | 3c: N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | COX/LOX inhibition; Cancer cell proliferation (MCF-7, SK-N-SH) | Dual anticancer/anti-inflammatory action combats inflammation-driven cancer [1] |
Oncology (Apoptosis) | 9f: Quinolinvinyl-phenoxy-triazole-acetamide | Caspase-3 activation; Tubulin?/Topoisomerase? (Quinoline moiety) | Induces programmed cell death in resistant cancers (MDA-MB-231) [7] |
Antimalarial | WJM664: N-Acetamide indole (PfATP4 inhibitor) | Plasmodium PfATP4 Na⁺ pump; Gametocyte development | Potent asexual stage activity + transmission blocking [5] |
Neuroprotection (AD) | Piperazine-acetamide hybrids | TRPC6 channel activation → nSOCE restoration | Stabilizes synapses & rescues LTP in AD models [9] |
Neuroprotection (OP Poisoning) | KR-27425: α-Ketoaldoxime acetamide | Reactivates OP-inhibited AChE; Potential CNS penetration | Non-pyridinium structure may allow BBB crossing for CNS reactivation [6] |
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9